3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate
Description
3-(1H-Tetrazol-1-yl)phenyl 3-butoxybenzoate is a synthetic organic compound featuring a phenyl ring substituted with a tetrazole group at the 3-position, esterified with 3-butoxybenzoic acid. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is notable for its metabolic stability and role in bioisosteric replacement of carboxylic acids.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 3-butoxybenzoate |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-10-24-16-8-4-6-14(11-16)18(23)25-17-9-5-7-15(12-17)22-13-19-20-21-22/h4-9,11-13H,2-3,10H2,1H3 |
InChI Key |
JSUOMNGGAXQVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method to synthesize tetrazoles is through the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The esterification can be achieved by reacting the tetrazole derivative with butoxybenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The tetrazole moiety is known for its versatility as a pharmacophore in drug design. Compounds containing tetrazole rings have been shown to exhibit various biological activities, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, anticonvulsant, anti-allergic, antiulcer, and antineoplastic effects .
Case Studies:
- Antihypertensive Drugs: Research indicates that biphenyl-substituted tetrazoles have been utilized in the synthesis of antihypertensive medications such as losartan and valsartan. These drugs are critical in managing high blood pressure and related cardiovascular conditions .
- Xanthine Oxidase Inhibition: A study focused on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives demonstrated their potential as xanthine oxidase inhibitors. This is significant for treating conditions like gout and hyperuricemia. The derivatives showed promising inhibitory activity with a potency value of 0.312 μM .
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. This property is valuable in catalysis and materials science applications. The ability to form stable complexes enhances the utility of tetrazole derivatives in developing new materials with specific electronic or optical properties .
Material Science
Explosives and Photographic Applications:
Tetrazoles are recognized for their energetic properties, making them suitable candidates for use in explosives. Their stability and energy release characteristics are being explored for developing safer explosive materials. In photography, tetrazoles have been investigated as potential components in film formulations due to their ability to influence light sensitivity .
Synthesis Techniques
Innovative Synthetic Routes:
Recent advancements in synthetic methodologies have facilitated the efficient production of 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate and related compounds. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts have improved yield and reduced reaction times significantly .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted synthesis | 80–85 | i-PrOH/water mixture at 160 °C |
| Heterogeneous catalysis | 75–96 | DMSO at 85 °C |
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate and related compounds:
Key Observations:
- Functional Groups: The target compound’s ester group contrasts with the carboxylic acid in 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid and the ketone-pyrrolidine moiety in pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone. These differences dictate reactivity, solubility, and biological interactions.
- Coordination Chemistry : The carboxylic acid in enables deprotonation and metal coordination, making it suitable for synthesizing metal-organic frameworks (MOFs) or catalysts. The ester group in the target compound lacks this capability, limiting its utility in coordination chemistry.
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic Acid Monohydrate ()
- Structural Characterization : Crystallographic studies confirm its role as a ligand in coordination chemistry due to the carboxylic acid’s ability to bind metal ions (e.g., Zn²⁺, Cu²⁺) .
- Applications : Used in MOFs and catalytic systems. Its water solubility (enhanced by the acid group) facilitates aqueous-phase reactions.
Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone ()
- Synthetic Utility : Supplied by SynHet as a high-purity pharmaceutical intermediate (>99% purity) with short lead times .
- Pharmacological Potential: The pyrrolidine group may enhance interactions with biological targets (e.g., GPCRs), while the ketone linkage offers stability against hydrolysis.
3-(1H-Tetrazol-1-yl)phenyl 3-Butoxybenzoate
- Drug Delivery : Increased lipophilicity from the butoxy chain could improve bioavailability in hydrophobic environments (e.g., blood-brain barrier penetration).
Critical Analysis of Divergences and Limitations
- Contradictions: Limited evidence precludes direct contradictions, but structural disparities highlight divergent applications. For example, the carboxylic acid in excels in coordination chemistry, whereas the target compound’s ester prioritizes drug delivery.
- Research Gaps: No direct pharmacological data for the target compound are available in the provided evidence.
Biological Activity
3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate is a compound of interest due to its potential biological activities. The tetrazole moiety is known for enhancing the pharmacological properties of various compounds, making it a valuable component in drug design. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Synthesis and Structure
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate typically involves the reaction of phenolic compounds with butoxybenzoic acid derivatives in the presence of tetrazole precursors. The resulting structure incorporates both hydrophobic (butoxy) and polar (tetrazole) functionalities, which can influence its biological interactions.
Biological Activity
The biological activity of 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate has been evaluated in various studies, highlighting its potential as an inhibitor in enzymatic reactions and as a modulator in cellular pathways.
1. Enzyme Inhibition
Research indicates that compounds containing tetrazole rings can act as effective inhibitors of xanthine oxidase (XO), an important enzyme involved in purine metabolism. For instance, related tetrazole derivatives have shown promising inhibitory activity with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis suggests that modifications to the tetrazole group can significantly enhance potency against XO .
2. Antioxidant Activity
Tetrazole-containing compounds have also been investigated for their antioxidant properties. The incorporation of the tetrazole moiety may stabilize free radicals, thereby providing protective effects against oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage .
Case Studies
Several studies have documented the biological effects of similar tetrazole derivatives, providing insights into their mechanisms and therapeutic potentials.
Case Study 1: Xanthine Oxidase Inhibition
A study focused on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives revealed that introducing a tetrazole group significantly improved inhibition against XO. The most potent derivative exhibited an IC50 value of 0.031 μM, demonstrating the importance of structural optimization .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of tetrazole derivatives, including those similar to 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate. Results indicated that these compounds displayed significant activity against various bacterial strains, suggesting their potential as novel antimicrobial agents .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
